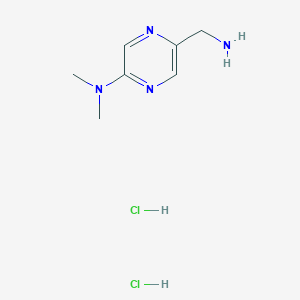

Dihidrocloruro de 5-(aminometil)-N,N-dimetilpirazin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. Pyrazine derivatives are known for their biological activities and are often explored for their potential as pharmaceutical agents. The presence of the aminomethyl group and dimethylamine substituents suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through reactions involving chloroacetyl chloride, malononitrile dimer, and hydrazine, leading to the formation of hybrid molecules with pyrazole units . Another method includes the iodination of 2-aminopyrazines followed by a domino trifluoromethylation and condensation under Cu catalysis . These methods highlight the versatility of pyrazine chemistry and the potential routes that could be adapted for the synthesis of "5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride".

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The crystal structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, reveals that the pyrazole ring is substituted with amino, carbonitrile, and chloroethyl groups, and the structure is stabilized by intermolecular interactions . These structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions due to their reactive functional groups. For example, the reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride forms an acetamide derivative, which can further react with other nucleophiles to create complex molecules . The reactivity of the amino and aminomethyl groups in "5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride" would likely allow for similar transformations, enabling the synthesis of a wide range of derivatives for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary widely depending on their substituents. For instance, some dihydrochloride derivatives of bis(aminomethyl)hexanediones are stable crystalline substances, while others are hygroscopic . These properties are important for the handling and storage of the compounds and can also affect their solubility and stability in biological assays. The dihydrochloride salt form of "5-(Aminomethyl)-N,N-dimethylpyrazin-2-amine" would be expected to enhance its water solubility, which is beneficial for pharmaceutical applications.

Aplicaciones Científicas De Investigación

Propiedades antimicrobianas: Dada la presencia del anillo oxadiazol, los investigadores podrían investigar este compuesto por sus propiedades antimicrobianas. El motivo oxadiazol se encuentra en muchas moléculas bioactivas, y comprender sus efectos sobre los patógenos microbianos podría ser valioso.

Estudios anticancerígenos: La estructura del compuesto justifica la exploración en la investigación anticancerígena. Los investigadores podrían evaluar su potencial como agente antiproliferativo o investigar sus interacciones con las células cancerosas.

Estudios bioquímicos

Aunque las aplicaciones específicas no están bien documentadas, los investigadores podrían utilizar el dihidrocloruro de 5-(aminometil)-N,N-dimetilpirazin-2-amina en estudios bioquímicos:

Agente quelante: La funcionalidad de amina del compuesto sugiere que podría actuar como un agente quelante, uniéndose a iones metálicos en solución. Investigar sus propiedades de quelación podría ser relevante para la química analítica o los estudios ambientales.

Sondas fluorescentes: Dada su estructura, los investigadores podrían explorar su potencial como sonda fluorescente. Al modificar el compuesto, podrían diseñar un quimiosensor para detectar iones metálicos específicos u otros analitos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-11(2)7-5-9-6(3-8)4-10-7;;/h4-5H,3,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKMUEMRNKFEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)